N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of similar compounds suggests that they can form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, quinoline derivatives have been known to undergo various reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications
Synthesis and Biological Activity
Research has shown that sulfonamide-based hybrids, including compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide, exhibit a broad spectrum of biological activities. These activities range from antimicrobial to anticancer properties, with specific attention given to the synthesis and evaluation of these compounds for their potential therapeutic applications. For instance, the synthesis of quinoline clubbed with sulfonamide moiety has been studied for its antimicrobial potential, indicating significant activity against Gram-positive bacteria (Reihane Ghomashi et al., 2022). Moreover, the modification of quinoline N-oxides with sulfonyl hydrazides under mild conditions has been explored, showcasing the versatility of sulfonylation methods in creating compounds with potential therapeutic benefits (Yuan Su et al., 2016).
Anticancer Research
The sulfonamide moiety in compounds like this compound is of particular interest in anticancer research. Studies have demonstrated that sulfonamides possess substantial antitumor activity, both in vitro and in vivo. The anticancer mechanism is often attributed to the inhibition of carbonic anhydrase isozymes, a feature that has guided the synthesis of novel quinoline derivatives bearing a sulfonamide moiety. These compounds have been evaluated for their in vitro anticancer activity, showing promising results against cancer cell lines (M. Ghorab et al., 2010). This underscores the potential of such compounds in the development of new anticancer agents.
Anti-inflammatory Applications
Beyond their antimicrobial and anticancer properties, sulfonamide derivatives, including those related to this compound, have been explored for their anti-inflammatory potential. The synthesis and evaluation of sulfonamide and sulphonyl ester derivatives of quinolines have shown promising anti-inflammatory activity, further highlighting the therapeutic versatility of these compounds (B. Bano et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as the vascular endothelial growth factor receptor 2 (vegfr-2) and platelet derived growth factor-β (pdgf-β) .
Mode of Action
Related compounds have been shown to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells .
Biochemical Pathways
Related compounds have been shown to block the mrna expression of transforming growth factor-β1 (tgf-β1) in hepatic stellate cells .
Result of Action
Related compounds have been shown to reduce collagen deposition by nearly 63% in a liver fibrosis model .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-26(24,18-7-1-4-15-5-2-9-21-19(15)18)22-13-14-8-10-20-16(12-14)17-6-3-11-25-17/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSPMZPDCJWDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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